{spiro[2.4]heptan-4-yl}methanol
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Overview
Description
{spiro[2.4]heptan-4-yl}methanol is a bicyclic compound that consists of a spiro-4-heptanone ring system and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {spiro[2.4]heptan-4-yl}methanol typically involves the reaction of spiro[2.4]heptane derivatives with appropriate reagents to introduce the hydroxymethyl group. One common method involves the reaction of spiro[2.4]heptane with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{spiro[2.4]heptan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form spiro[2.4]heptane derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Spiro[2.4]heptan-4-carboxylic acid.
Reduction: Spiro[2.4]heptane derivatives with various functional groups.
Substitution: Spiro[2.4]heptan-4-yl derivatives with different substituents.
Scientific Research Applications
{spiro[2.4]heptan-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of {spiro[2.4]heptan-4-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spiro structure provides unique steric properties that can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
{spiro[2.4]heptan-5-yl}methanol: Similar structure but with the hydroxymethyl group at a different position.
Spiro[2.3]hexan-4-one: Contains a spiro structure but with a different ring system.
Spiro[2.4]hepta-4,6-diene: Contains a spiro structure with additional double bonds.
Uniqueness
{spiro[2.4]heptan-4-yl}methanol is unique due to its specific ring system and the position of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[2.4]heptan-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-7-2-1-3-8(7)4-5-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNJVLYECTWIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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